(Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

(Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide (CAS 1017020-71-1, PubChem CID is an amidoxime derivative incorporating a 4-hydroxypiperidine substituent. The compound is characterized by a molecular formula of C7H15N3O2, a molecular weight of 173.21 g/mol, and a defined (Z)-configuration at the amidoxime C=N bond.

Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
Cat. No. B11723572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide
Molecular FormulaC7H15N3O2
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC(=NO)N
InChIInChI=1S/C7H15N3O2/c8-7(9-12)5-10-3-1-6(11)2-4-10/h6,11-12H,1-5H2,(H2,8,9)
InChIKeyCNIZCAPLERLENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (Z)-N'-Hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide as a Differentiated Amidoxime Building Block


(Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide (CAS 1017020-71-1, PubChem CID 24711128) is an amidoxime derivative incorporating a 4-hydroxypiperidine substituent [1]. The compound is characterized by a molecular formula of C7H15N3O2, a molecular weight of 173.21 g/mol, and a defined (Z)-configuration at the amidoxime C=N bond [1]. It is supplied as a research chemical with typical purity specifications of ≥95% . The molecule belongs to a class of small-molecule amidoximes widely employed as synthetic intermediates, metal-chelating ligands, and precursors for pharmacologically active scaffolds [2].

Why (Z)-N'-Hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide Cannot Be Replaced by In-Class Analogs: A Physicochemical Rationale


Substituting (Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide with its closest in-class analogs—such as the unsubstituted 2-piperidinoacetamidoxime or the 4-methylpiperidine derivative—introduces quantifiable shifts in lipophilicity, hydrogen bonding capacity, and polar surface area that directly alter solubility, permeability, and synthetic tractability. The target compound exhibits a computed XLogP3 of -0.7, reflecting a >10-fold increase in hydrophilicity relative to the unsubstituted analog (XLogP3 0.3) and a >25-fold difference versus the 4-methyl analog (XLogP3 0.7) [1]. These differences are consequential in medicinal chemistry campaigns where subtle modulation of logP governs absorption, distribution, and off-target binding. Furthermore, the presence of a free secondary hydroxyl group on the piperidine ring provides a discrete synthetic handle for further derivatization—such as esterification, alkylation, or oxidation—that is absent in the des-hydroxy and 4-methyl comparators [2]. Procurement decisions predicated solely on amidoxime class membership ignore these material property gaps, risking failed solubility screens, altered reaction kinetics, or incompatible downstream conjugation chemistry.

Quantitative Differentiation Evidence for (Z)-N'-Hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide Against Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: 4-Hydroxy Target vs. Unsubstituted and 4-Methyl Comparators

The target compound displays a computed XLogP3 of -0.7, compared to 0.3 for the unsubstituted analog 2-piperidinoacetamidoxime (PubChem CID 9580383) and 0.7 for the 4-methyl analog (PubChem CID 24691087) [1]. This corresponds to a ΔlogP of -1.0 versus the unsubstituted comparator and -1.4 versus the 4-methyl comparator, translating to an approximately 10-fold and 25-fold reduction in octanol-water partition coefficient, respectively.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Hydrogen Bond Donor/Acceptor Profile: Target vs. Unsubstituted and 4-Methyl Analogs

The target compound possesses 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), versus 2 HBD and 3 HBA for both the unsubstituted analog (CID 9580383) and the 4-methyl analog (CID 24691087) [1]. This gain of one HBD and one HBA arises from the 4-hydroxyl substituent on the piperidine ring.

Hydrogen Bonding Molecular Recognition Solubility

Topological Polar Surface Area (TPSA): Target vs. Unsubstituted and 4-Methyl Analogs

The topological polar surface area (TPSA) of the target compound is 82.1 Ų, compared to 61.9 Ų for both the unsubstituted analog (CID 9580383) and the 4-methyl analog (CID 24691087) [1]. This represents a 32.7% increase in TPSA attributable to the hydroxyl substituent.

Membrane Permeability Drug-Likeness Blood-Brain Barrier

Synthetic Versatility: The 4-Hydroxyl Group as a Derivatization Handle

The target compound incorporates a secondary hydroxyl group at the 4-position of the piperidine ring, a functional handle absent in the unsubstituted piperidine analog (CID 9580383) and replaced by a non-reactive methyl group in the 4-methyl analog (CID 24691087) [1]. This hydroxyl group enables further synthetic elaboration via esterification, carbamoylation, alkylation, or oxidation to the corresponding ketone, pathways that are unavailable to the comparators.

Synthetic Chemistry Late-Stage Functionalization PROTAC Design

Stereochemical Definedness: (Z)-Configuration Integrity

The target compound is specified as the (Z)-isomer, with PubChem recording a Defined Bond Stereocenter Count of 1 [1]. The unsubstituted analog (CID 9580383) is indexed without explicit stereochemical specification (Defined Bond Stereocenter Count: 0) [2]. Amidoxime C=N bond geometry can influence metal chelation geometry and hydrogen bonding orientation, making isomeric purity a critical procurement parameter for applications where conformational pre-organization matters.

Stereochemistry Amidoxime Isomerism Binding Conformation

Important Caveat: Absence of Direct Biological Activity Data for This Specific Compound

A systematic search of authoritative databases including PubChem, BindingDB, ChEMBL, and the patent literature did not identify any quantitative in vitro IC50, Ki, EC50, or in vivo pharmacokinetic data specifically attributed to (Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide (CAS 1017020-71-1). While this compound belongs to the amidoxime class and incorporates a 4-hydroxypiperidine motif found in various biologically active molecules, no evidence of its own biological activity was retrieved [1]. All reported differentiation evidence in this guide is therefore based on computed physicochemical properties and structural comparisons, not on comparative pharmacological data. Users seeking biological validation should commission custom assays or consult the compound's certificate of analysis from the supplier.

Data Transparency Procurement Decision Support

Recommended Application Scenarios for (Z)-N'-Hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide Based on Differentiated Properties


Medicinal Chemistry Hit-to-Lead Optimization Requiring Low LogP Building Blocks

For programs targeting polar binding sites or requiring high aqueous solubility, the computed XLogP3 of -0.7 makes this compound the appropriate choice over the unsubstituted (XLogP3 0.3) and 4-methyl (XLogP3 0.7) analogs [1]. The 10-fold reduction in lipophilicity relative to the unsubstituted comparator reduces the risk of solubility-limited assay artifacts in biochemical and cellular screening formats.

PROTAC and Bifunctional Molecule Synthesis via 4-OH Derivatization

The free 4-hydroxyl group serves as a linker attachment point for PROTAC (Proteolysis Targeting Chimera) design, enabling conjugation to E3 ligase recruiting elements without perturbing the amidoxime pharmacophore [2]. Neither the unsubstituted piperidine analog nor the 4-methyl derivative offers a comparable mild functionalization handle, making the target compound the preferred scaffold for bifunctional molecule campaigns.

Metal Chelation and Coordination Chemistry Studies

The amidoxime functional group is a well-established bidentate metal chelator, and the defined (Z)-configuration pre-organizes the N-hydroxy and imino nitrogen donors for metal binding [3]. The additional 4-hydroxyl group provides a third coordination site, potentially enabling tridentate chelation modes or bridging coordination geometries absent in the unsubstituted analog [4]. Researchers investigating metal-organic frameworks or radiopharmaceutical chelators should prioritize this compound for its enhanced denticity.

Solubility-Critical Biophysical Assays and Fragment-Based Screening

With a TPSA of 82.1 Ų (vs. 61.9 Ų for comparators) and an additional H-bond donor, this compound is better suited for fragment-based drug discovery (FBDD) libraries and biophysical assays (SPR, ITC, NMR) where high solubility at millimolar concentrations is required [5]. The reduced lipophilicity minimizes non-specific binding to assay components, a common source of false positives in fragment screening.

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